molecular formula C29H34N2O4 B5052015 2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

Cat. No. B5052015
M. Wt: 474.6 g/mol
InChI Key: XAUOSBWNCMQHKA-UHFFFAOYSA-N
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Description

This compound is a phenolic compound, which means it contains a phenol group (-OH attached to a benzene ring). It also contains a benzimidazole group, which is a type of heterocycle that is often found in various pharmaceuticals due to its ability to bind to biological targets. The presence of methoxy groups (-OCH3) and tert-butyl groups (C(CH3)3) could potentially affect the compound’s reactivity and solubility .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole core, followed by various functional group interconversions and substitutions to introduce the phenol, methoxy, and tert-butyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzimidazole group is aromatic, which means it is planar and has a delocalized π electron system .


Chemical Reactions Analysis

As a phenolic compound, this molecule could potentially undergo reactions typical of phenols, such as acid-base reactions with the phenolic -OH group, or electrophilic aromatic substitution on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar -OH and -OCH3 groups could increase its solubility in polar solvents, while the nonpolar tert-butyl groups could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives are used as antiparasitic drugs, where they act by inhibiting the polymerization of beta-tubulin .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Potential future directions for research on this compound could include exploring its biological activity, optimizing its synthesis, or investigating its potential applications in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

2,6-ditert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O4/c1-28(2,3)19-13-17(14-20(26(19)33)29(4,5)6)31-22-16-25(35-8)24(34-7)15-21(22)30-27(31)18-11-9-10-12-23(18)32/h9-16,32-33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUOSBWNCMQHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC=CC=C4O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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